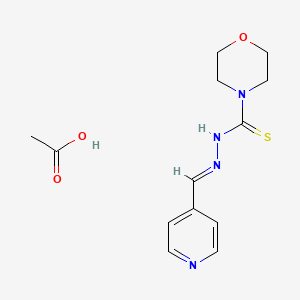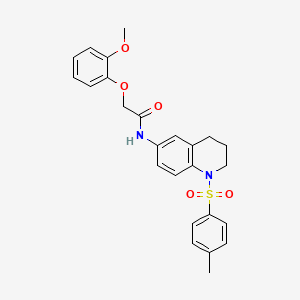![molecular formula C21H16N6O3S B2614616 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1112348-40-9](/img/no-structure.png)
7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H16N6O3S and its molecular weight is 432.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemiluminescence and Excited-State Molecules
Research by Teranishi, Hisamatsu, and Yamada (1999) explored the chemiluminescence of 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, highlighting the influence of electron-donating substituents like methoxy groups on the formation of neutral singlet excited-state molecules. This study suggests that compounds with similar structures could be utilized in chemiluminescence applications, providing insights into their excited-state dynamics and potential use in analytical chemistry (Teranishi, Hisamatsu, & Yamada, 1999).
Synthesis Methods
Moosavi-Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives, offering a green, efficient, and solvent-free synthesis method. This approach could be applied to the synthesis of related imidazo[1,2-a]pyrazine compounds, providing an environmentally friendly and efficient method for producing such chemicals (Moosavi-Zare et al., 2013).
Biological Evaluation
Dangi, Hussain, and Talesara (2011) conducted a study on the synthesis and biological evaluation of alkoxyphthalimide derivatives of imidazo[1,2-a]pyrazine compounds, assessing their potential as chemotherapeutic agents. This suggests that similar compounds, including 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one, may have applications in medicinal chemistry and drug development (Dangi, Hussain, & Talesara, 2011).
Spectroscopic Properties
Nakai et al. (2003) explored the fundamental physical properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, including spectroscopic analysis and solvatochromism. This research can provide a foundation for understanding the optical and chemical properties of similar compounds, which could be relevant in material science and sensor development (Nakai et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one' involves the synthesis of the imidazo[1,2-a]pyrazin-8(7H)-one ring system followed by the introduction of the 3-chloro-4-methoxyphenyl and 2-thienyl substituents.", "Starting Materials": [ "2-aminopyrazine", "ethyl acetoacetate", "3-chloro-4-methoxyaniline", "2-thiophenecarboxaldehyde", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminopyrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form ethyl 2-(pyrazin-2-yl)acetate.", "Step 2: Cyclization of ethyl 2-(pyrazin-2-yl)acetate with sulfuric acid to form imidazo[1,2-a]pyrazin-8(7H)-one.", "Step 3: Nitration of imidazo[1,2-a]pyrazin-8(7H)-one with a mixture of sulfuric acid and nitric acid to form 8-nitroimidazo[1,2-a]pyrazin-7(8H)-one.", "Step 4: Reduction of 8-nitroimidazo[1,2-a]pyrazin-7(8H)-one with hydrogen peroxide in the presence of sodium hydroxide to form 8-aminoimidazo[1,2-a]pyrazin-7(8H)-one.", "Step 5: Condensation of 8-aminoimidazo[1,2-a]pyrazin-7(8H)-one with 3-chloro-4-methoxyaniline and 2-thiophenecarboxaldehyde in ethanol to form '7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one'." ] } | |
Numéro CAS |
1112348-40-9 |
Formule moléculaire |
C21H16N6O3S |
Poids moléculaire |
432.46 |
Nom IUPAC |
6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N6O3S/c1-29-15-9-7-13(8-10-15)18-23-17(30-26-18)12-31-21-24-19-16(11-22-25-19)20(28)27(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,25) |
Clé InChI |
YJHZRMSOPJGFIQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone](/img/structure/B2614536.png)

![6-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2614541.png)

![4-benzyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2614544.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2614545.png)

![(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride](/img/structure/B2614547.png)
![2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614550.png)
![N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2614551.png)

![2,5-dichloro-N-[3-(dimethylamino)spiro[3.3]heptan-1-yl]pyridine-4-carboxamide](/img/structure/B2614554.png)
